molecular formula C6H4ClF3N2 B12282812 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine

2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine

Cat. No.: B12282812
M. Wt: 196.56 g/mol
InChI Key: AJJWNDAFOZNMMS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains both chlorine and trifluoromethyl functional groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2-methyl-5-(trifluoromethyl)pyrimidine with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound often involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(trifluoromethyl)benzene
  • 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
  • 2-(Chloromethyl)-5-(trifluoromethyl)thiazole

Uniqueness

2-(Chloromethyl)-5-(trifluoromethyl)pyrimidine is unique due to its pyrimidine ring structure, which imparts distinct electronic properties compared to benzene, pyridine, and thiazole analogs.

Properties

Molecular Formula

C6H4ClF3N2

Molecular Weight

196.56 g/mol

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4ClF3N2/c7-1-5-11-2-4(3-12-5)6(8,9)10/h2-3H,1H2

InChI Key

AJJWNDAFOZNMMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCl)C(F)(F)F

Origin of Product

United States

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